![molecular formula C21H10Cl3NO3 B11699848 5,6-dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11699848.png)
5,6-dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-2-(phenylcarbonyl)benzoic acid with 5,6-dichloroisoindoline-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the isoindole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindole derivatives, while coupling reactions can produce more complex biaryl compounds.
Aplicaciones Científicas De Investigación
5,6-Dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in treating various diseases.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5,6-dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-4,5-dichloro-6-pyridazone: This compound shares structural similarities and is used in similar applications.
Dichloroanilines: These compounds have two chlorine atoms on an aniline ring and are used in the production of dyes and herbicides.
Uniqueness
5,6-Dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific isoindole structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H10Cl3NO3 |
|---|---|
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
2-(2-benzoyl-4-chlorophenyl)-5,6-dichloroisoindole-1,3-dione |
InChI |
InChI=1S/C21H10Cl3NO3/c22-12-6-7-18(15(8-12)19(26)11-4-2-1-3-5-11)25-20(27)13-9-16(23)17(24)10-14(13)21(25)28/h1-10H |
Clave InChI |
GSGGJILHZBHTCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


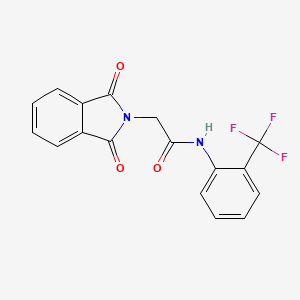
![Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11699766.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11699770.png)
![2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11699771.png)
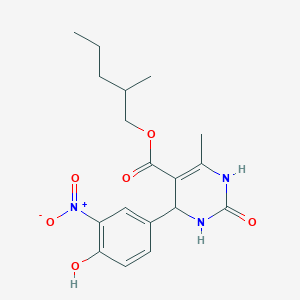
![4-[(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11699804.png)
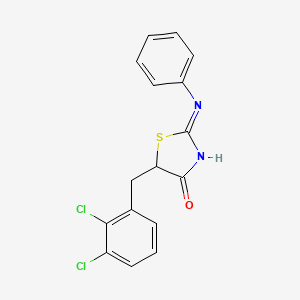
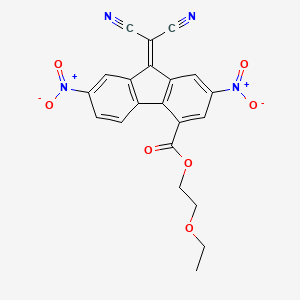
![3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11699820.png)
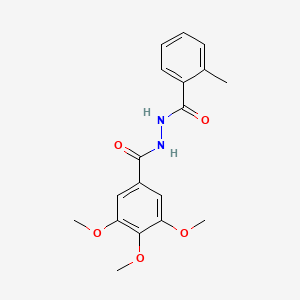
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B11699835.png)
![N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11699843.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699844.png)
![Butyl 4-[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B11699845.png)
